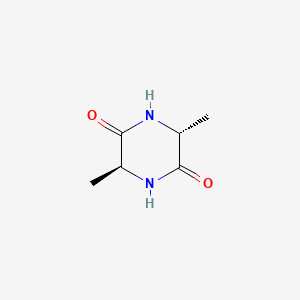

(3R,6S)-3,6-dimethylpiperazine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,6S)-3,6-dimetilpiperazina-2,5-diona es un compuesto quiral con una importancia significativa en varios campos científicos. Es un derivado de la piperazina, caracterizado por la presencia de dos grupos metilo en las posiciones 3 y 6 y un grupo funcional diona en las posiciones 2 y 5. Este compuesto es conocido por su estabilidad y propiedades químicas únicas, lo que lo convierte en un tema valioso de estudio en química orgánica e investigación farmacéutica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (3R,6S)-3,6-dimetilpiperazina-2,5-diona típicamente implica la ciclación de diaminas apropiadas o la oxidación de derivados de piperazina. Un método común es la ciclación de N,N'-dimetil-1,2-diaminoetano en condiciones ácidas, seguida de la oxidación para formar la estructura de la diona. Las condiciones de reacción a menudo incluyen el uso de ácidos fuertes como el ácido clorhídrico o el ácido sulfúrico, y agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Métodos de Producción Industrial

En un entorno industrial, la producción de (3R,6S)-3,6-dimetilpiperazina-2,5-diona se puede escalar utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso implica el control cuidadoso de los parámetros de reacción como la temperatura, la presión y las concentraciones de los reactivos. Los catalizadores también se pueden emplear para mejorar la velocidad de reacción y la selectividad.

Análisis De Reacciones Químicas

Tipos de Reacciones

(3R,6S)-3,6-dimetilpiperazina-2,5-diona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar aún más para introducir grupos funcionales adicionales o para formar estructuras más complejas.

Reducción: Las reacciones de reducción pueden convertir la diona en alcoholes o aminas correspondientes.

Sustitución: Los grupos metilo se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, peróxido de hidrógeno y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Los nucleófilos como los haluros de alquilo, las aminas o los tioles se pueden utilizar en condiciones básicas o ácidas para lograr la sustitución.

Principales Productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados del compuesto original.

Aplicaciones Científicas De Investigación

Química

En química, (3R,6S)-3,6-dimetilpiperazina-2,5-diona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura estable y su reactividad lo convierten en un candidato ideal para estudiar los mecanismos de reacción y desarrollar nuevas metodologías sintéticas.

Biología

En la investigación biológica, este compuesto se investiga por su potencial como sonda bioquímica. Su capacidad de interactuar con varias moléculas biológicas permite a los investigadores estudiar las actividades enzimáticas, las interacciones proteína-ligando y los procesos celulares.

Medicina

En el campo médico, (3R,6S)-3,6-dimetilpiperazina-2,5-diona se explora por sus potenciales aplicaciones terapéuticas. Sirve como precursor para la síntesis de agentes farmacéuticos, particularmente aquellos dirigidos a trastornos neurológicos y metabólicos.

Industria

Industrialmente, este compuesto se utiliza en la producción de polímeros, resinas y otros materiales. Sus propiedades únicas contribuyen al desarrollo de materiales de alto rendimiento con características específicas.

Mecanismo De Acción

El mecanismo por el cual (3R,6S)-3,6-dimetilpiperazina-2,5-diona ejerce sus efectos implica su interacción con objetivos moleculares como enzimas, receptores y ácidos nucleicos. El compuesto puede formar puentes de hidrógeno, coordinarse con iones metálicos y participar en reacciones redox, influyendo en varias vías bioquímicas. Estas interacciones pueden modular las actividades enzimáticas, alterar las vías de transducción de señales y afectar la expresión génica.

Comparación Con Compuestos Similares

Compuestos Similares

(3R,6R)-3,6-dimetilpiperazina-2,5-diona: Un isómero estereoisómero con diferente disposición espacial de los grupos metilo.

Piperazina-2,5-diona: Carece de los grupos metilo, ofreciendo diferente reactividad y propiedades.

N-metilpiperazina-2,5-diona: Contiene un solo grupo metilo, lo que lleva a un comportamiento químico distinto.

Unicidad

(3R,6S)-3,6-dimetilpiperazina-2,5-diona es única debido a su estereoquímica específica, que imparte propiedades físicas y químicas distintas. Este estereoisomerismo puede influir en la reactividad del compuesto, la interacción con los objetivos biológicos y la estabilidad general, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Actividad Biológica

(3R,6S)-3,6-dimethylpiperazine-2,5-dione is a cyclic diketopiperazine derivative notable for its unique stereochemistry and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, antitumor, and neuroprotective activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Structural Characteristics

The molecular formula of this compound is C₆H₁₀N₂O₂ with a molecular weight of approximately 142.1558 g/mol. The compound features a piperazine ring with two methyl groups at positions 3 and 6 and two carbonyl groups at positions 2 and 5. Its specific stereochemistry significantly influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂O₂ |

| Molecular Weight | 142.1558 g/mol |

| Functional Groups | Two methyl groups, two carbonyls |

| Stereochemistry | (3R,6S) |

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Research indicates that this compound may bind to specific enzymes or receptors, triggering biological responses that are relevant for therapeutic applications. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways or cellular signaling.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. This includes activity against bacteria such as Mycobacterium tuberculosis and fungi .

Antitumor Activity

Research into the antitumor potential of diketopiperazines has indicated that compounds like this compound can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle progression and the activation of apoptotic pathways .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various models of neurodegenerative diseases. It has been shown to inhibit the aggregation of amyloid peptides associated with Alzheimer's disease and may protect neuronal cells from oxidative stress .

Case Studies

- Antimicrobial Efficacy Against Mycobacterium tuberculosis

- Antitumor Activity in Cell Lines

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other piperazine derivatives:

| Compound | Biological Activity |

|---|---|

| (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione | Antitumor and antimicrobial properties |

| (3R,6S)-3-amino-6-methylpiperidine | Different binding profiles; distinct activities |

| Various azepine derivatives | Similar structural features but varied reactivity |

Propiedades

Número CAS |

35590-65-9 |

|---|---|

Fórmula molecular |

C6H10N2O2 |

Peso molecular |

142.16 g/mol |

Nombre IUPAC |

(3R,6S)-3,6-dimethylpiperazine-2,5-dione |

InChI |

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4+ |

Clave InChI |

WWISPHBAYBECQZ-ZXZARUISSA-N |

SMILES isomérico |

C[C@@H]1C(=O)N[C@H](C(=O)N1)C |

SMILES canónico |

CC1C(=O)NC(C(=O)N1)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.